1-Arachidoyl-2-oleoyl-3-palmitoyl-rac-glycerol

描述

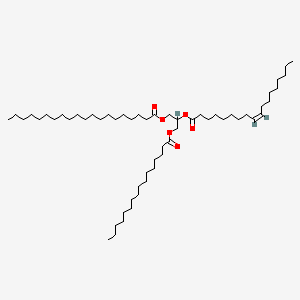

[3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] icosanoate is a triacylglycerol (TAG) with the systematic name 3-[(9Z)-octadec-9-enoyloxy]-2-(octadecanoyloxy)propyl icosanoate . It is structured as a glycerol backbone esterified with three fatty acids:

- Icosanoic acid (20:0) at the sn-3 position,

- Stearic acid (18:0) at the sn-2 position,

- Oleic acid (18:1(9Z)) at the sn-1 position.

Its molecular formula is C₅₉H₁₀₆O₆ (molecular weight: ~903.43 g/mol). The compound is classified as TAG(20:0/18:0/18:1) or TG(56:1), reflecting its 56 total carbons and one double bond from the oleoyl chain . As a mixed-saturation TAG, it exhibits intermediate physical properties between fully saturated and highly unsaturated lipids, making it relevant in lipid metabolism studies and industrial applications like food science and pharmaceuticals .

属性

IUPAC Name |

[3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] icosanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C57H108O6/c1-4-7-10-13-16-19-22-25-27-28-30-32-35-38-41-44-47-50-56(59)62-53-54(52-61-55(58)49-46-43-40-37-34-31-24-21-18-15-12-9-6-3)63-57(60)51-48-45-42-39-36-33-29-26-23-20-17-14-11-8-5-2/h26,29,54H,4-25,27-28,30-53H2,1-3H3/b29-26- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWKYRFUPKVVPAH-WCTVFOPTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H108O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

889.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

合成路线和反应条件: 1-花生酰基-2-油酰基-3-棕榈酰基-消旋甘油酯可以通过涉及甘油和相应脂肪酸(花生酸、油酸和棕榈酸)的酯化反应合成。 该反应通常需要催化剂,例如硫酸或对甲苯磺酸,并在回流条件下进行,以确保完全酯化 .

工业生产方法: 1-花生酰基-2-油酰基-3-棕榈酰基-消旋甘油酯的工业生产涉及从天然来源(如植物油和黄油脂肪)中提取该化合物。 提取过程包括溶剂萃取、纯化和结晶等步骤,以获得纯化合物 .

化学反应分析

反应类型: 1-花生酰基-2-油酰基-3-棕榈酰基-消旋甘油酯会发生各种化学反应,包括:

氧化: 该化合物可以被氧化形成氢过氧化物和其他氧化产物。

还原: 还原反应可以将油酸部分中的双键转化为单键。

常用试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用钯或铂催化剂进行催化氢化。

水解: 使用盐酸或氢氧化钠进行酸性或碱性条件.

主要产物:

氧化: 氢过氧化物、醛和酮。

还原: 饱和三酰基甘油。

水解: 甘油、花生酸、油酸和棕榈酸.

科学研究应用

The compound exhibits significant biological activity, particularly in the context of cell membrane dynamics and signaling pathways. Its structural characteristics allow it to integrate into lipid bilayers, influencing membrane fluidity and permeability. Research indicates that it may play a role in modulating inflammatory responses and cellular signaling mechanisms.

Cell Membrane Studies

- Lipid Bilayer Formation : The compound is utilized in studies examining the formation and stability of lipid bilayers, which are essential for cellular integrity.

- Membrane Fluidity : Investigations into how this compound affects membrane fluidity can provide insights into its potential role in drug delivery systems.

Pharmacological Research

- Drug Delivery Systems : Due to its amphiphilic nature, it can be used to develop nanocarriers for targeted drug delivery, enhancing the bioavailability of hydrophobic drugs.

- Therapeutic Agents : Studies have explored its potential as an anti-inflammatory agent, particularly in conditions characterized by excessive inflammation.

Metabolomics

- Biomarker Discovery : The compound has been identified in various biological samples, making it a candidate for biomarker studies related to metabolic disorders.

- NMR Spectroscopy : It is analyzed using NMR techniques to understand its interactions within biological systems and its metabolic pathways .

Case Studies

作用机制

1-花生酰基-2-油酰基-3-棕榈酰基-消旋甘油酯的作用机制涉及其整合到脂滴和细胞膜中。它通过与参与脂质合成和降解的酶相互作用来影响脂质代谢。 该化合物对肝脏健康的影响是通过其对脂质储存和动员途径的影响来介导的 .

类似化合物:

- 1-花生酰基-2-棕榈酰基-3-油酰基-消旋甘油酯

- 1-棕榈酰基-2-油酰基-3-亚油酰基-消旋甘油酯

- 1-棕榈酰基-2-花生酰基-3-油酰基-消旋甘油酯

比较: 1-花生酰基-2-油酰基-3-棕榈酰基-消旋甘油酯因其独特的脂肪酸组合而独一无二,赋予了其独特的物理和化学性质。 与其他类似的三酰基甘油相比,它具有独特的熔点、溶解度和反应性特征 .

相似化合物的比较

Comparison with Structurally Similar Compounds

Triacylglycerols (TAGs) with Varied Fatty Acid Profiles

Example 1: TAG(18:1/18:1/18:1) (Triolein)

- Molecular Formula : C₅₇H₁₀₄O₆.

- Key Features : Three oleic acid (18:1) chains confer high unsaturation, resulting in a lower melting point (−4°C) compared to the main compound.

- Applications : Used as a liquid lipid standard and in cosmetic formulations .

Example 2: TAG(20:0/20:0/20:0) (Triarachidin)

- Molecular Formula : C₆₃H₁₂₂O₆.

- Key Features : Fully saturated structure with high melting point (~75°C), making it solid at room temperature.

- Applications : Stabilizer in processed foods and pharmaceutical tablets .

Comparison Insight :

The main compound’s mixed saturation (20:0/18:0/18:1) balances fluidity and stability, offering versatility in formulations requiring semi-solid consistency .

Phospholipids with Glycerol Backbones

Example 1: 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphorylcholine (POPC)

- Molecular Formula: C₄₃H₈₁NO₈P.

- Functional Groups : Phosphorylcholine head group.

- Key Features : Zwitterionic phospholipid with amphiphilic properties.

- Applications : Lipid bilayer models, drug delivery systems, and membrane protein studies .

Example 2: Sodium,[(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] hydrogen phosphate

- Molecular Formula : C₃₇H₇₀NaO₈P.

- Functional Groups : Phosphate group (ionized as sodium salt).

- Key Features : Bacterial phosphatidylglycerol analog.

- Applications : Vesicle aggregation assays and membrane mimicry .

Comparison Insight: Unlike phospholipids, the main compound lacks a polar head group, rendering it non-amphiphilic and unsuitable for membrane systems. However, its hydrophobic nature makes it ideal for energy storage and encapsulation of lipophilic drugs .

Phosphoester Derivatives

Example: [2-hexadecanoyloxy-3-[hydroxy-[2-(methylamino)ethoxy]phosphoryl]oxypropyl] (Z)-octadec-9-enoate

- Molecular Formula: C₄₀H₇₈NO₈P.

- Functional Groups: Phosphate ester, methylaminoethoxy group.

- Key Features : Predicted collision cross-section (CCS) of 283.4 Ų ([M+H]⁺) for mass spectrometry studies.

- Applications : Research in lipid signaling and enzymatic interactions .

Comparison Insight: The phosphate and methylaminoethoxy groups in this compound enable hydrogen bonding and charge interactions, contrasting with the main compound’s nonpolar ester linkages. This structural difference dictates divergent roles in biological systems .

Data Table: Structural and Functional Comparison

Research Findings and Industrial Relevance

- Synthetic Accessibility: Custom synthesis of similar compounds (e.g., 95% purity, 1g scale) is feasible via advanced esterification and purification techniques, as noted by Shenzhen Aituo Chemical’s capabilities .

- Analytical Methods : Quality control relies on NMR, MS, and HPLC to verify fatty acid composition and stereochemistry .

- Biological Significance : The Z-configuration of the oleoyl chain in the main compound influences membrane fluidity and enzymatic hydrolysis rates in lipid metabolism .

生物活性

Introduction

The compound [3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] icosanoate is a complex lipid characterized by its long hydrophobic chains and multiple ester linkages. Its structure comprises a propyl backbone with hexadecanoyloxy and octadec-9-enoyl groups, which contribute to its unique biochemical properties. This article explores the biological activity of this compound, focusing on its potential applications in pharmacology and biochemistry.

Molecular Structure

The molecular formula of [3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] icosanoate is , with a molecular weight of approximately 760.08 g/mol. The compound features:

- Hydrophobic chains : Essential for membrane interactions.

- Ester linkages : Contributing to its stability and reactivity.

Comparison with Related Compounds

| Compound Type | Structure Characteristics | Unique Features |

|---|---|---|

| Glycerolipids | Glycerol backbone with fatty acids | Energy storage |

| Phospholipids | Glycerol backbone with phosphate group | Major component of cell membranes |

| Sphingolipids | Sphingosine backbone with fatty acids | Involved in signaling and membrane integrity |

| Target Compound | Propyl backbone with multiple fatty acyl groups | Potential anti-inflammatory and signaling roles |

This comparison highlights the unique aspects of [3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] icosanoate, particularly its specific functional groups that may confer distinct biological activities not found in other lipid classes.

- Anti-inflammatory Properties : Similar compounds have been shown to modulate inflammatory responses, suggesting that [3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] icosanoate may play a role in reducing inflammation through the inhibition of pro-inflammatory cytokines.

- Cell Signaling : As a lipid, it may participate in various signaling pathways that regulate cellular functions, including apoptosis and proliferation.

- Membrane Fluidity Modulation : Its long hydrophobic chains can influence the physical properties of cellular membranes, potentially affecting the activity of membrane-bound proteins.

Predictive Models

Predictive models have been developed to assess the potential biological activities of [3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] icosanoate based on its structural characteristics. These models indicate significant interactions with biological systems, particularly in inflammatory and signaling pathways.

In Vivo Studies

Research has demonstrated that lipids similar to [3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] icosanoate exhibit anti-inflammatory effects in animal models. For instance, studies involving the administration of related lipid compounds have shown a reduction in markers of inflammation in rodent models subjected to induced inflammatory conditions.

In Vitro Studies

In vitro assays have indicated that [3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] icosanoate can modulate cell signaling pathways associated with inflammation. These studies typically involve cultured human cells treated with varying concentrations of the compound, assessing changes in cytokine production and cell viability.

常见问题

Q. What are the established synthetic protocols for [3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] icosanoate, and how can purity be optimized?

Methodological Answer: Synthesis typically involves sequential esterification of glycerol derivatives with activated fatty acid derivatives (e.g., acyl chlorides or anhydrides). For example:

Stepwise Acylation : Start with sn-glycerol, protect specific hydroxyl groups, and react with hexadecanoic acid (palmitic acid) under basic conditions (e.g., pyridine/DMAP) to form the 3-hexadecanoyloxy intermediate.

Stereoselective Introduction of (Z)-Octadec-9-enoyl Group : Use (Z)-octadec-9-enoic acid (oleic acid) with coupling agents like DCC/DMAP to ensure retention of the cis-configuration at the 2-position.

Final Esterification : React with icosanoic acid (arachidic acid) at the remaining hydroxyl group.

Purification : Employ silica gel chromatography (hexane:ethyl acetate gradients) and verify purity via HPLC (C18 column, acetonitrile/isopropanol mobile phase) or GC-MS for fatty acid residue analysis. Purity >95% is achievable with careful solvent selection and temperature control .

Q. Which analytical techniques are most reliable for confirming the (Z)-configuration of the octadec-9-enoyl group?

Methodological Answer:

- ¹H-NMR Spectroscopy : The (Z)-configuration is confirmed by coupling constants (J ≈ 10–12 Hz for cis double bonds) and chemical shifts (δ 5.32–5.38 ppm for olefinic protons) .

- FTIR Spectroscopy : Absorbance at ~3000 cm⁻¹ (C-H stretching of cis double bonds) and 720 cm⁻¹ (out-of-plane bending) .

- Raman Spectroscopy : Peaks at 1650–1660 cm⁻¹ (C=C stretching) and 1260–1300 cm⁻¹ (cis-CH₂ scissoring) .

- Comparison with Standards : Use triolein (cis) and trielaidin (trans) as references for spectroscopic calibration .

Advanced Research Questions

Q. How can molecular dynamics (MD) simulations be applied to study the interaction of this compound with lipid bilayers?

Methodological Answer:

Membrane Model Construction : Use POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) bilayers as a biomimetic system. Insert the compound into the bilayer using software like GROMACS or CHARMM .

Parameterization : Derive force field parameters (e.g., CHARMM36 or Lipid17) for the compound’s acyl chains and glycerol backbone.

Simulation Conditions : Run simulations at 310 K and 1 atm pressure with periodic boundary conditions. Monitor lipid tail order parameters (S₀₀) and lateral diffusion coefficients.

Key Metrics :

Q. What experimental strategies resolve contradictions in reported data on the compound’s phase behavior?

Methodological Answer: Discrepancies in phase transition temperatures (e.g., gel-to-liquid crystalline) may arise from:

- Sample Heterogeneity : Ensure purity via preparative HPLC and MALDI-TOF MS.

- Hydration Effects : Use differential scanning calorimetry (DSC) under controlled humidity (e.g., 50% RH) to standardize water content.

- Isomer Contamination : Quantify trans-isomer content using ATR-FTIR with trielaidin/triolein calibration curves .

- Collaborative Validation : Cross-validate findings with independent labs using identical protocols (e.g., heating rates in DSC: 1°C/min) .

Q. How can researchers optimize the compound’s stability during long-term storage for in vitro studies?

Methodological Answer:

- Oxidation Prevention : Store under argon at −80°C in amber vials. Add antioxidants (e.g., 0.01% BHT) to lipid suspensions.

- Lyophilization : Freeze-dry in sucrose or trehalose matrices to prevent acyl chain hydrolysis.

- Stability Monitoring : Use LC-MS to track degradation products (e.g., free fatty acids) monthly. Purity should remain >90% over 12 months .

Data Contradictions and Mitigation

- Synthesis Yields : Discrepancies in reported yields (e.g., 70–96% in vs. 20) may stem from solvent purity (anhydrous vs. technical grade) or reaction time optimization. Replicate conditions precisely.

- Biological Activity : Variability in membrane interaction studies could arise from differences in bilayer composition (e.g., DPPC vs. POPC). Standardize model membranes across experiments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。